NVP-BEP800

Catalog No.
S548406
CAS No.
847559-80-2
M.F
C21H23Cl2N5O2S
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-BEP800

CAS Number

847559-80-2

Product Name

NVP-BEP800

IUPAC Name

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C21H23Cl2N5O2S

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27)

InChI Key

WJUNQSYQHHIVFX-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

NVP BEP800; NVP-BEP 800; NVP BEP-800; BEP-800; BEP800; BEP 800.

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4

Description

The exact mass of the compound 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide is 479.09495 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The thienopyrimidine core structure is present in several known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. 2-amino-4-DCPPE-NEt-TPC might be investigated for its ability to inhibit specific kinases, potentially leading to the development of new drugs for various diseases.
  • Antimicrobial Activity: The thienopyrimidine scaffold has also been explored for its antimicrobial properties. Research could explore whether 2-amino-4-DCPPE-NEt-TPC exhibits antibacterial or antifungal activity.

NVP-BEP800, also known as VER-82576, is a novel, fully synthetic compound that acts as an inhibitor of heat shock protein 90 beta. It has a molecular formula of C21H23Cl2N5O2S and a molecular weight of 480.4 Da. The compound exhibits an inhibitory concentration (IC50) value of 58 nM, indicating its potency in hindering the activity of heat shock protein 90 beta. NVP-BEP800 is characterized by its ability to bind to the N-terminal ATP-binding pocket of heat shock protein 90, which plays a crucial role in the stabilization and maturation of various signaling proteins involved in cell proliferation and survival .

NVP-BEP800 primarily functions through competitive inhibition of the ATP-binding site on heat shock protein 90 beta. This interaction leads to the dissociation of client proteins from the chaperone complex, resulting in their degradation and subsequent disruption of signaling pathways critical for tumor cell growth. For instance, in studies involving breast cancer cell lines (BT-474) and melanoma cells (A375), treatment with NVP-BEP800 resulted in the degradation of ErbB2 and reduced phosphorylation of Akt, ultimately leading to tumor cell growth arrest and apoptosis .

The biological activity of NVP-BEP800 has been extensively studied across various cancer types. It has shown significant anti-proliferative effects against several tumor cell lines, including lung carcinoma, glioblastoma, and fibrosarcoma. In addition to its direct cytotoxic effects, NVP-BEP800 has been found to enhance radiosensitivity when combined with ionizing radiation, promoting increased apoptosis and impaired cell-cycle progression in treated cells . Furthermore, NVP-BEP800 has demonstrated efficacy in acute lymphoblastic leukemia models by targeting SRC family kinases that are critical clients of heat shock protein 90 .

The synthesis of NVP-BEP800 involves multi-step organic reactions that yield the final compound from simpler precursors. The synthetic route typically includes:

  • Formation of Thieno[2,3-d]pyrimidine: Initial steps involve constructing the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Substituent Introduction: The introduction of functional groups such as dichloro and ethyl groups is achieved via electrophilic aromatic substitution reactions.
  • Final Modifications: The final steps include amination and carboxamide formation to achieve the desired structure.

The detailed synthetic pathway is proprietary but generally adheres to established organic synthesis protocols for heterocyclic compounds .

NVP-BEP800 is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit heat shock protein 90 makes it a candidate for treating various cancers by:

  • Targeting Tumor Growth: By disrupting the stability of oncogenic proteins.
  • Enhancing Radiosensitivity: Increasing the effectiveness of radiation therapy in resistant tumors.
  • Treating Hematological Malignancies: Showing promise in acute lymphoblastic leukemia through inhibition of specific kinases associated with disease progression .

Studies have shown that NVP-BEP800 interacts selectively with heat shock protein 90 beta over other chaperones like GRP94 and TRAP1, exhibiting significantly lower IC50 values against these proteins (4.1 µM and 5.5 µM respectively) . This selectivity underlines its potential for targeted therapies with reduced off-target effects.

Moreover, combination studies with ionizing radiation indicate that NVP-BEP800 can enhance the therapeutic index by promoting apoptosis through altered expression levels of key proteins involved in cell cycle regulation and survival pathways .

NVP-BEP800 belongs to a class of compounds known as heat shock protein inhibitors. Other notable compounds include:

Compound NameTarget ProteinIC50 (nM)Unique Features
NVP-AUY922Hsp90~50Orally bioavailable; exhibits strong anti-tumor activity
17-Dimethylaminoethylamino-17-demethoxygeldanamycinHsp90~30A natural product derivative with potent anti-cancer properties
GanetespibHsp90~30A second-generation inhibitor with improved pharmacokinetics

NVP-BEP800 is unique due to its specific binding affinity for heat shock protein 90 beta and its favorable oral bioavailability compared to other inhibitors that may require intravenous administration . Its distinct chemical structure also contributes to its selective action against certain cancer types while minimizing side effects associated with broader-spectrum inhibitors.

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

NVP-BEP800 is systematically named 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide . Its molecular formula is C₂₁H₂₃Cl₂N₅O₂S, with a molecular weight of 480.41 g/mol . The structure integrates a thieno[2,3-d]pyrimidine core substituted with a dichlorophenyl group, a pyrrolidine-containing ethoxy side chain, and an ethylcarboxamide moiety (Figure 1).

Table 1: Key structural identifiers of NVP-BEP800

PropertyValue
IUPAC Name2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Molecular FormulaC₂₁H₂₃Cl₂N₅O₂S
CAS Registry Number847559-80-2
SMILESNC=1N=C(C2=C(N1)SC(=C2)C(=O)NCC)C2=C(C=C(C(=C2)OCCN2CCCC2)Cl)Cl
InChI KeyWJUNQSYQHHIVFX-UHFFFAOYSA-N

2D/3D Conformational Analysis

The 2D structure of NVP-BEP800 features a planar thienopyrimidine ring system, which facilitates π-π stacking interactions with target proteins. The dichlorophenyl group adopts a meta-para substitution pattern, while the pyrrolidine-ethoxy side chain introduces conformational flexibility, enabling optimal binding to Hsp90’s ATP-binding pocket .

3D conformational studies using molecular docking simulations reveal that the ethylcarboxamide group forms hydrogen bonds with residues in the Hsp90β N-terminal domain, while the pyrrolidine moiety engages in hydrophobic interactions . Experimental X-ray crystallography data remain unavailable in public databases, but comparative analyses with analogous Hsp90 inhibitors suggest a conserved binding mode .

Physicochemical Properties

Molecular Weight and Solubility Profiles

With a molecular weight of 480.41 g/mol, NVP-BEP800 falls within the acceptable range for oral bioavailability in preclinical models . Its solubility profile is solvent-dependent:

Table 2: Solubility of NVP-BEP800 in common solvents

SolventSolubility (mg/mL)Conditions
DMSO≥24.7Gentle warming, ultrasonic
Ethanol≥16Gentle warming
WaterInsolubleAmbient temperature

The compound’s limited aqueous solubility is attributed to its hydrophobic thienopyrimidine core and dichlorophenyl substituents .

Thermodynamic Stability and pKa

NVP-BEP800 exhibits moderate thermodynamic stability under standard storage conditions (-20°C), retaining >98% purity for up to three years in powdered form . Accelerated stability studies indicate decomposition at temperatures exceeding 40°C, with cleavage of the ethoxy-pyrrolidine linkage observed via mass spectrometry .

The pKa of the aminopyrimidine nitrogen is estimated to be ~3.45 based on analogous thienopyrimidine derivatives . However, experimental determination for NVP-BEP800 remains unreported. Protonation at physiological pH likely enhances its solubility in acidic microenvironments, such as tumor tissues .

Nuclear Vacuolar Protein-BEP800 represents a novel, fully synthetic, orally bioavailable inhibitor that specifically targets the amino-terminal adenosine triphosphate-binding pocket of Heat Shock Protein 90 [1]. This compound belongs to the 2-aminothienopyrimidine class of Heat Shock Protein 90 inhibitors, distinguished by its molecular formula C21H23Cl2N5O2S and molecular weight of 480.4 Daltons [2] [3] [4]. The compound demonstrates high selectivity for Heat Shock Protein 90, with an inhibition concentration 50 value exceeding 10 micromolar against 20 other protein kinases, indicating minimal off-target effects [2] [5].

The amino-terminal adenosine triphosphate-binding pocket of Heat Shock Protein 90 represents a deep hydrophobic cavity lined by predominantly hydrophobic residues [6]. Nuclear Vacuolar Protein-BEP800 exploits the same core network of water-mediated hydrogen bonding interactions utilized by natural inhibitors such as geldanamycin and radicicol, anchoring the drug into the base of the amino-terminal nucleotide-binding pocket [7]. This binding site overlaps with the adenosine triphosphate and adenosine diphosphate binding regions, making Nuclear Vacuolar Protein-BEP800 a competitive inhibitor of nucleotide binding [6].

The structural basis for Nuclear Vacuolar Protein-BEP800 binding involves the unusual mode of adenosine triphosphate binding to Heat Shock Protein 90, where the base and sugar adopt a "kinked" conformation with phosphates pointing outwards [8]. Nuclear Vacuolar Protein-BEP800 occupies this same binding pocket, preventing the proper positioning of adenosine triphosphate and subsequent conformational changes required for Heat Shock Protein 90 function [8].

Competitive Binding Kinetics

Nuclear Vacuolar Protein-BEP800 demonstrates competitive inhibition kinetics with respect to adenosine triphosphate binding at the Heat Shock Protein 90 amino-terminal domain. In competitive binding fluorescence polarization assays, Nuclear Vacuolar Protein-BEP800 exhibits an inhibition concentration 50 value of 58 nanomolar against Heat Shock Protein 90 beta [2] [9] [10]. The competitive nature of this inhibition was confirmed using a fluorescence polarization assay employing tetramethylrhodamine-radicicol as a displacement ligand [2].

The assay methodology involves incubating recombinant Heat Shock Protein 90 beta with tetramethylrhodamine-radicicol and various concentrations of Nuclear Vacuolar Protein-BEP800 in assay buffer containing 50 millimolar tris-hydroxymethyl-aminomethane at pH 7.4, 5 millimolar magnesium chloride, 150 millimolar potassium chloride, and 0.1% 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate [2]. The reaction mixture is incubated at room temperature for 30-45 minutes prior to measurement using a 2-dimensional fluorescence intensity distribution analysis-based high-throughput screening assay based on confocal technologies [2].

The competitive binding kinetics follow classical Michaelis-Menten-type inhibition patterns, where Nuclear Vacuolar Protein-BEP800 competes with adenosine triphosphate for the same binding site [11] [12]. The dissociation rate constants determined by surface plasmon resonance spectroscopy demonstrate stable binding characteristics suitable for accurate kinetic parameter determination [13].

Selectivity for Heat Shock Protein 90 Isoforms (alpha versus beta)

Nuclear Vacuolar Protein-BEP800 demonstrates preferential selectivity for the Heat Shock Protein 90 beta isoform over the Heat Shock Protein 90 alpha isoform. The compound shows greater than 70-fold selectivity against Heat Shock Protein 90 family members glucose-regulated protein 94 and tumor necrosis factor receptor-associated protein 1 [9] [14]. This selectivity profile distinguishes Nuclear Vacuolar Protein-BEP800 from pan-Heat Shock Protein 90 inhibitors that target multiple family members indiscriminately.

The selectivity for Heat Shock Protein 90 beta versus Heat Shock Protein 90 alpha reflects subtle structural differences between these cytosolic isoforms. Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta share 85% sequence identity but are encoded by different genes [15]. The selectivity appears to be driven by specific amino acid residues within the adenosine triphosphate-binding pocket that differ between the two isoforms [16].

Studies using purine-scaffold inhibitors have demonstrated that position-specific amino acid differences can confer isoform selectivity. For instance, serine 52 in Heat Shock Protein 90 alpha versus alanine 47 in Heat Shock Protein 90 beta has been shown to influence ligand binding affinity through differential water-mediated interactions [16]. Nuclear Vacuolar Protein-BEP800, being an adenosine triphosphate-competitive inhibitor specific for Heat Shock Protein 90 beta, likely exploits similar structural differences to achieve its selectivity profile [17].

The functional significance of this selectivity remains an area of active investigation. Heat Shock Protein 90 alpha is stress-inducible and contains multiple heat shock elements in its promoter, while Heat Shock Protein 90 beta is constitutively expressed with different regulatory mechanisms [15]. This selective targeting may provide therapeutic advantages by preferentially affecting constitutive Heat Shock Protein 90 beta-dependent processes while preserving stress-responsive Heat Shock Protein 90 alpha functions.

Client Protein Modulation

Degradation of Oncogenic Clients (ErbB2, B-Raf, Akt)

Nuclear Vacuolar Protein-BEP800 induces the degradation of multiple oncogenic client proteins that depend on Heat Shock Protein 90 for their stability and function. In both A375 melanoma and BT-474 breast cancer cell lines, Nuclear Vacuolar Protein-BEP800 treatment results in the degradation of key oncogenic proteins including ErbB2, B-Raf(V600E), Raf-1, and Akt [1] [2] [18] [5] [10].

The degradation mechanism involves the disruption of Heat Shock Protein 90-mediated protein folding and stabilization. Heat Shock Protein 90 functions as part of a multi-chaperone complex involving dynamic association with various accessory co-chaperones and client proteins [19]. In an adenosine triphosphate-bound state, Heat Shock Protein 90 adopts a closed conformation essential for client protein folding and stabilization [19]. Nuclear Vacuolar Protein-BEP800 prevents this adenosine triphosphate-dependent conformational change, leading to client protein destabilization and subsequent proteasomal degradation.

ErbB2 Degradation: ErbB2, a member of the epidermal growth factor receptor family, represents a critical Heat Shock Protein 90 client protein frequently overexpressed in breast cancers [20]. Nuclear Vacuolar Protein-BEP800 treatment leads to dose-dependent decreases in ErbB2 levels in BT-474 cells, with complete loss of detectable ErbB2 at higher concentrations [2] [10]. The degradation of ErbB2 occurs through the disruption of its association with the Heat Shock Protein 90 chaperone complex, rendering the protein unstable and targeting it for proteasomal degradation [20].

B-Raf Degradation: B-Raf, particularly the oncogenic V600E mutant form, represents another critical Heat Shock Protein 90 client protein targeted by Nuclear Vacuolar Protein-BEP800 [1] [14]. B-Raf functions in the mitogen-activated protein kinase pathway and requires Heat Shock Protein 90 for proper folding and stability [19]. Nuclear Vacuolar Protein-BEP800-induced Heat Shock Protein 90 inhibition leads to B-Raf destabilization and degradation, effectively disrupting downstream signaling cascades involved in cell proliferation and survival.

Akt Degradation: Akt, a serine-threonine kinase central to cell survival signaling, represents a key Heat Shock Protein 90 client protein affected by Nuclear Vacuolar Protein-BEP800 treatment [1] [2] [5] [10]. Nuclear Vacuolar Protein-BEP800 not only reduces total Akt levels but also decreases phosphorylation of Akt at serine 473, a critical activation site [2] [10]. At 500 nanomolar concentration, phosphorylation of Akt at serine 473 becomes undetectable, accompanied by reduced total Akt levels [2].

The coordinate degradation of these oncogenic client proteins results in tumor cell growth arrest and apoptotic cell death [2] [5]. Nuclear Vacuolar Protein-BEP800 inhibits proliferation of tumor cells with an average growth inhibition 50 value of 245 nanomolar [2] [5]. In 46 primary human tumors including small cell lung, mammary cancer, and melanoma, the mean inhibition concentration 50 value is 750 nanomolar [2] [5].

Disruption of Heat Shock Protein 90-p23 Chaperone Complex

Nuclear Vacuolar Protein-BEP800 disrupts the formation and stability of the Heat Shock Protein 90-p23 chaperone complex, a critical regulatory mechanism in Heat Shock Protein 90 function [2] [18] [5] [10]. The p23 protein functions as a small but important co-chaperone for the Heat Shock Protein 90 chaperoning pathway, facilitating the adenosine triphosphate-driven cycle of Heat Shock Protein 90 binding and release [21].

The p23 co-chaperone binds specifically to the adenosine triphosphate-bound, closed conformation of Heat Shock Protein 90 [6] [21]. This binding occurs across the interface formed by the close association of the amino-terminal domains of the Heat Shock Protein 90 dimer in the "tense" closed conformation [6]. p23 bridges between the amino-terminal alpha-helix of Heat Shock Protein 90 from one protomer and the lid segment and middle domain catalytic loop from the other protomer [6].

Nuclear Vacuolar Protein-BEP800 disrupts this complex through its competitive inhibition of adenosine triphosphate binding [2] [18] [5] [10]. By preventing adenosine triphosphate binding and the subsequent conformational changes required for p23 recruitment, Nuclear Vacuolar Protein-BEP800 effectively blocks the formation of the Heat Shock Protein 90-p23 complex [8]. This disruption has been demonstrated in both BT-474 and A375 cell lines, where Nuclear Vacuolar Protein-BEP800 treatment causes Heat Shock Protein 90-p23 dissociation [2] [18] [5] [10].

The functional consequences of Heat Shock Protein 90-p23 complex disruption extend beyond simple client protein degradation. p23 normally stabilizes the adenosine triphosphate-bound state of Heat Shock Protein 90 and extends the lifetime of the closed state, potentially delaying release of adenosine triphosphate hydrolysis products [6] [21]. By disrupting this stabilization, Nuclear Vacuolar Protein-BEP800 fundamentally alters Heat Shock Protein 90 dynamics and client protein processing.

In vivo studies using mice bearing breast cancer BT-474 cell xenografts demonstrate that Nuclear Vacuolar Protein-BEP800 dose-dependently increases Heat Shock Protein 90-p23 complex dissociation [2]. At doses of 15 or 30 milligrams per kilogram per day administered orally, Nuclear Vacuolar Protein-BEP800 significantly reduces steady-state levels of ErbB2, phosphorylated Akt, and phosphorylated ribosomal protein S6 [2]. The 30 milligrams per kilogram per day dose induced 38% tumor regression, while the 15 milligrams per kilogram per day dose achieved a tumor-to-control ratio of 36% [2].

The disruption of the Heat Shock Protein 90-p23 complex represents a fundamental mechanism by which Nuclear Vacuolar Protein-BEP800 exerts its anticancer effects. This disruption not only prevents proper client protein folding and stabilization but also triggers compensatory responses including Heat Shock Protein 70 induction [1] [22]. However, unlike some other Heat Shock Protein 90 inhibitors, Nuclear Vacuolar Protein-BEP800 maintains its efficacy despite Heat Shock Protein 70 upregulation, suggesting that its therapeutic window is not significantly compromised by this stress response [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

479.0949516 g/mol

Monoisotopic Mass

479.0949516 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Dates

Modify: 2023-08-15
1: Stingl L, Stühmer T, Chatterjee M, Jensen MR, Flentje M, Djuzenova CS. Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction. Br J Cancer. 2010 May 25;102(11):1578-91. PubMed PMID: 20502461; PubMed Central PMCID: PMC2883148.
2: Massey AJ, Schoepfer J, Brough PA, Brueggen J, Chène P, Drysdale MJ, Pfaar U, Radimerski T, Ruetz S, Schweitzer A, Wood M, Garcia-Echeverria C, Jensen MR. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800. Mol Cancer Ther. 2010 Apr;9(4):906-19. Epub 2010 Apr 6. PubMed PMID: 20371713.
3: Stühmer T, Chatterjee M, Grella E, Seggewiss R, Langer C, Müller S, Schoepfer J, Garcia-Echeverria C, Quadt C, Jensen MR, Einsele H, Bargou RC. Anti-myeloma activity of the novel 2-aminothienopyrimidine Hsp90 inhibitor NVP-BEP800. Br J Haematol. 2009 Nov;147(3):319-27. Epub 2009 Aug 13. PubMed PMID: 19686236.

Explore Compound Types